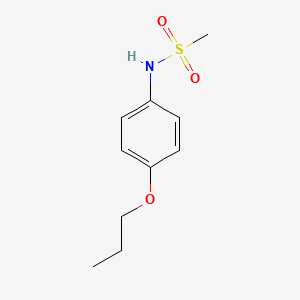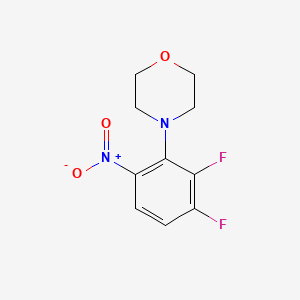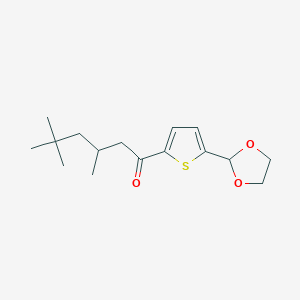
5-(1,3-Dioxolan-2-YL)-2-thienyl 2,4,4-trimethylpentyl ketone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1,3-Dioxolan-2-YL)-2-thienyl 2,4,4-trimethylpentyl ketone is an organic compound that features a unique combination of a dioxolane ring, a thiophene ring, and a ketone functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-Dioxolan-2-YL)-2-thienyl 2,4,4-trimethylpentyl ketone typically involves the following steps:
Formation of the Dioxolane Ring: The dioxolane ring can be synthesized through the reaction of ethylene glycol with an aldehyde or ketone in the presence of an acid catalyst.
Thiophene Ring Introduction: The thiophene ring can be introduced via a Friedel-Crafts acylation reaction, where thiophene is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Ketone Formation: The final step involves the formation of the ketone group by reacting the intermediate with a suitable reagent such as an acid chloride or anhydride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow processes and the use of automated reactors to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
5-(1,3-Dioxolan-2-YL)-2-thienyl 2,4,4-trimethylpentyl ketone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted thiophene derivatives.
Applications De Recherche Scientifique
5-(1,3-Dioxolan-2-YL)-2-thienyl 2,4,4-trimethylpentyl ketone has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 5-(1,3-Dioxolan-2-YL)-2-thienyl 2,4,4-trimethylpentyl ketone involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of biochemical processes, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(1,3-Dioxolan-2-YL)-2-thienyl 2,4,4-trimethylpentyl alcohol: Similar structure but with an alcohol group instead of a ketone.
5-(1,3-Dioxolan-2-YL)-2-thienyl 2,4,4-trimethylpentyl ester: Contains an ester functional group instead of a ketone.
Uniqueness
5-(1,3-Dioxolan-2-YL)-2-thienyl 2,4,4-trimethylpentyl ketone is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. The presence of both the dioxolane and thiophene rings, along with the ketone group, allows for a wide range of chemical transformations and interactions.
Propriétés
IUPAC Name |
1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-3,5,5-trimethylhexan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O3S/c1-11(10-16(2,3)4)9-12(17)13-5-6-14(20-13)15-18-7-8-19-15/h5-6,11,15H,7-10H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLZGLLVCCKGLBO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C1=CC=C(S1)C2OCCO2)CC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00641917 |
Source


|
| Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]-3,5,5-trimethylhexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00641917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898773-02-9 |
Source


|
| Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]-3,5,5-trimethylhexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00641917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

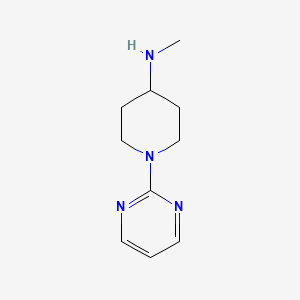
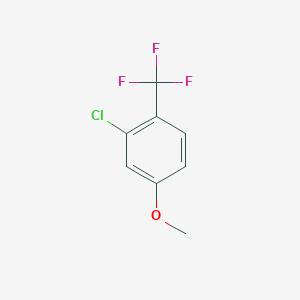
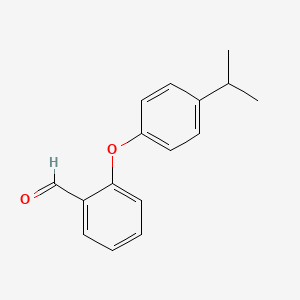
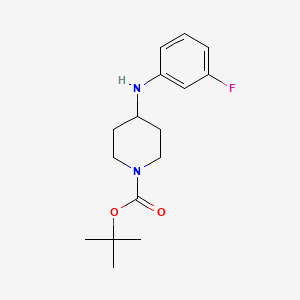
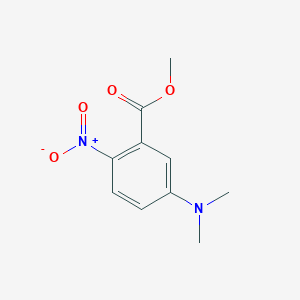
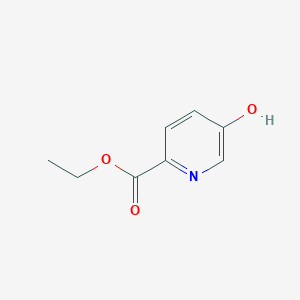
![Methyl 4-(((benzyloxy)carbonyl)amino)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B1359302.png)
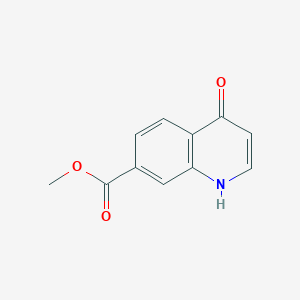
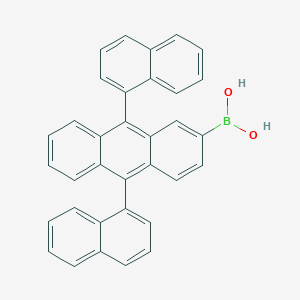
![3-[3-(Trifluoromethyl)phenoxy]aniline](/img/structure/B1359313.png)

